4-Bromo-N,N-dibutylaniline
Description
4-Bromo-N,N-dibutylaniline (C₁₄H₂₁BrN) is a brominated aromatic amine featuring a para-bromo substituent and two n-butyl groups attached to the nitrogen atom. This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where the bromine atom serves as a leaving group for palladium-catalyzed substitutions. Its electron-rich aromatic ring, due to the electron-donating N,N-dibutylamino group, enhances reactivity in electrophilic substitution and metal-catalyzed transformations.
Properties
IUPAC Name |
4-bromo-N,N-dibutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZAXCYJSHWGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524393 | |
| Record name | 4-Bromo-N,N-dibutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53358-54-6 | |
| Record name | 4-Bromo-N,N-dibutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N,N-dibutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dibutylaniline typically involves the bromination of N,N-dibutylaniline. The reaction is carried out by treating N,N-dibutylaniline with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the para position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, reagent addition, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-dibutylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
-
Analytical Chemistry
- Internal Standard : 4-Bromo-N,N-dibutylaniline is frequently used as an internal standard in the determination of iodine in various matrices, such as pharmaceuticals and iodized salt. Its stability and known concentration allow for accurate quantification of iodine species, including iodide and iodate .
- Chromatographic Techniques : It is employed in gas chromatography-mass spectrometry (GC-MS) for the analysis of organic compounds, enhancing the detection sensitivity of iodine-containing substances .
-
Pharmaceuticals
- Drug Development : The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its bromine substituent can be utilized in further chemical modifications to develop new therapeutic compounds .
- Toxicology Studies : Research involving the metabolism of anilines often includes derivatives like this compound to study their pharmacokinetics and potential toxic effects on biological systems .
-
Materials Science
- Dye Synthesis : It is used in the production of photoactive dyes and pigments due to its chromophoric properties. The compound's ability to absorb light makes it suitable for applications in organic electronics and photonic devices .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties, making it useful in the development of advanced materials .
Case Studies
-
Determination of Iodine Levels
A study utilized this compound as an internal standard for determining iodine levels in iodized salt and milk products. The method demonstrated high accuracy and reproducibility, confirming its effectiveness in food safety analysis . -
Synthesis of Novel Pharmaceuticals
Research has shown that modifications to this compound can lead to the creation of new compounds with improved pharmacological profiles. For instance, derivatives have been synthesized that exhibit enhanced activity against specific biological targets, paving the way for new drug candidates . -
Development of Organic Photonic Devices
In materials science, this compound has been integrated into organic light-emitting diodes (OLEDs), where it contributed to improved efficiency and stability of the devices. This application highlights its potential role in advancing optoelectronic technologies .
Mechanism of Action
The mechanism by which 4-Bromo-N,N-dibutylaniline exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the context of its use, but generally, it interacts with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The N-alkyl or N-aryl groups significantly influence physical properties. For example, bulkier substituents (e.g., diphenyl vs. dimethyl) increase molecular weight and melting points due to enhanced van der Waals interactions .
- Electron-Donating Capacity: N,N-Dimethyl and N,N-dibutyl groups are stronger electron donors than N-phenyl groups, altering reactivity in electrophilic substitutions. For instance, 4-bromo-N,N-dimethylaniline exhibits reactivity comparable to 4-bromoanisole in Pd-catalyzed formylation reactions .
4-Bromo-N,N-dimethylaniline
- Synthesis : Produced via bromination of N,N-dimethylaniline using bromine and pyridine, yielding 68% under optimized conditions (10–15°C, 6 hours) .
- Reactivity: Used in lithium-halogen exchange reactions to generate intermediates for pharmaceuticals (e.g., quinolone derivatives) . Its electron-donating dimethylamino group facilitates oxidative addition in Pd-catalyzed cross-couplings .
4-Bromo-N,N-diphenylaniline
4-Bromo-2,6-dimethylaniline
- Structural Features: Exhibits two methyl groups ortho to the amino group, creating steric hindrance that influences crystal packing via N–H···N hydrogen bonds .
Comparative Reaction Performance
Research Findings and Industrial Relevance
- Pharmaceuticals : 4-Bromo-N,N-dimethylaniline is a key intermediate in antiviral and antibacterial agents, leveraging its ability to undergo regioselective functionalization .
- Materials Science : 4-Bromo-N,N-diphenylaniline is integral to synthesizing triphenylamine-based fluorophores (e.g., TPAS) for near-infrared imaging and organic light-emitting diodes (OLEDs) .
- Catalysis Challenges : Heteroaryl bromides (e.g., 2-bromopyridine) exhibit lower reactivity than aryl bromides due to catalyst deactivation, highlighting the advantage of 4-bromo-N,N-dialkylanilines in homogeneous catalysis .
Biological Activity
4-Bromo-N,N-dibutylaniline is an organic compound with the molecular formula C14H22BrN. It is a derivative of aniline, characterized by the presence of two butyl groups attached to the nitrogen atom and a bromine atom at the para position of the benzene ring. This compound is primarily studied for its biological activity and applications in biochemical research.
The synthesis of this compound typically involves the bromination of N,N-dibutylaniline using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is conducted in solvents like chloroform or carbon tetrachloride under controlled temperatures to ensure selective bromination at the para position.
Biological Activity
This compound has shown potential in various biological applications, particularly in enzyme inhibition studies and biochemical assays. Its mechanism of action generally involves binding to the active sites of enzymes, thereby inhibiting their activity through non-covalent interactions, including hydrogen bonding and van der Waals forces .
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound can effectively inhibit specific enzymes, which can be crucial for understanding metabolic pathways and developing therapeutic agents. For instance, studies have demonstrated that halogenated anilines can serve as potent inhibitors for various enzymes involved in drug metabolism .
Case Studies
- Enzyme Inhibition : A study highlighted the use of this compound as a probe in enzyme assays. The compound was shown to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, showcasing its relevance in pharmacology.
- Biochemical Assays : In another investigation, this compound was utilized in biochemical assays to evaluate its interaction with proteins. The findings suggested that the compound could selectively bind to target proteins, providing insights into protein-ligand interactions essential for drug design .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-N,N-dimethylaniline | Methyl groups instead of butyl groups | Effective enzyme inhibitor |
| 4-Bromo-N,N-diethylaniline | Ethyl groups instead of butyl groups | Moderate enzyme inhibition |
| 4-Chloro-N,N-dibutylaniline | Chlorine atom instead of bromine | Varies widely in biological activity |
This table illustrates how variations in substituents can influence both chemical behavior and biological activity.
Research Findings
Recent studies have identified several key findings regarding the biological activity of this compound:
- Toxicity and Safety : While the compound has demonstrated efficacy in enzyme inhibition, safety evaluations are critical. Toxicological assessments indicate that certain halogenated anilines may pose risks, necessitating careful handling and usage guidelines .
- Potential Applications : The compound's ability to act as a biochemical probe opens avenues for its application in drug discovery and development processes, particularly where enzyme interactions are pivotal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
